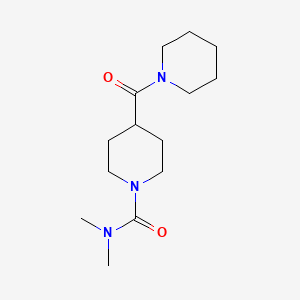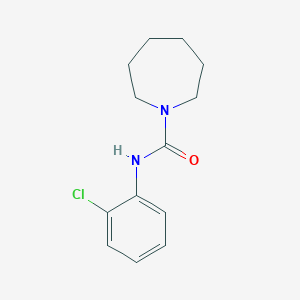![molecular formula C15H17N3O B7506422 [4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7506422.png)
[4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone, also known as IMPM, is a chemical compound that has been the subject of numerous scientific research studies. It is a potent and selective inhibitor of a protein called glycogen synthase kinase-3 (GSK-3), which is involved in a variety of cellular processes, including cell differentiation, proliferation, and survival. In
Mecanismo De Acción
[4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone exerts its effects by selectively inhibiting the activity of GSK-3, which is a serine/threonine kinase that regulates various cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, gene expression, and cell survival. By inhibiting GSK-3, [4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects
[4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to regulate the activity of various signaling pathways, including the Wnt signaling pathway, which is involved in cell differentiation and proliferation. [4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone has also been shown to regulate the activity of various transcription factors, including NF-kB and AP-1, which are involved in gene expression and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various cellular processes. It is also relatively easy to synthesize and can be obtained in large quantities. However, [4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone has some limitations, including its potential toxicity and side effects, which need to be carefully considered in experimental design.
Direcciones Futuras
There are several future directions for research on [4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone. One area of interest is the development of novel [4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone derivatives with improved potency and selectivity. Another area of interest is the investigation of the role of GSK-3 in various diseases, including diabetes, obesity, and neurodegenerative diseases. Additionally, the potential use of [4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone as a therapeutic agent in these diseases needs to be further explored. Finally, the development of new drug delivery systems for [4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone could improve its efficacy and reduce its potential side effects.
Conclusion
In conclusion, [4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone is a potent and selective inhibitor of GSK-3 that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the regulation of various cellular processes, including cell differentiation, proliferation, and survival. While [4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone has several advantages for lab experiments, its potential toxicity and side effects need to be carefully considered. Future research on [4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone should focus on the development of novel derivatives, investigation of its role in various diseases, and the development of new drug delivery systems.
Métodos De Síntesis
The synthesis of [4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone involves a series of chemical reactions that require specific reagents and conditions. The first step is the formation of 4-(imidazol-1-ylmethyl)phenol, which is achieved by reacting 4-bromomethylphenol with imidazole in the presence of a base such as potassium carbonate. The resulting product is then reacted with pyrrolidine and an appropriate reagent such as triethylamine to form the final product, [4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone.
Aplicaciones Científicas De Investigación
[4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and bipolar disorder. It has been shown to have anti-tumor effects by inhibiting the growth and survival of cancer cells. In Alzheimer's disease, [4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In bipolar disorder, [4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone has been shown to regulate mood and behavior by modulating the activity of GSK-3, which is implicated in the pathogenesis of the disorder.
Propiedades
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(18-8-1-2-9-18)14-5-3-13(4-6-14)11-17-10-7-16-12-17/h3-7,10,12H,1-2,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRMDIDFIZLIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7506348.png)
![Methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7506355.png)
![2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506361.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methylpropan-1-one](/img/structure/B7506381.png)
![[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7506385.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea](/img/structure/B7506389.png)



![[4-[(4-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7506413.png)
![3-[3-(Azepan-1-yl)-3-oxopropyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B7506416.png)
![Benzo[b]thiophene-3-carboxylic acid diethylamide](/img/structure/B7506427.png)